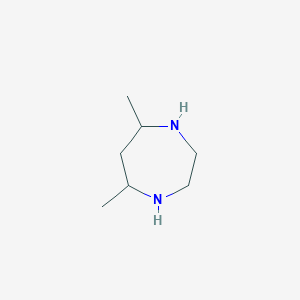
5,7-Diméthyl-1,4-diazépane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dimethyl-1,4-diazepane is a heterocyclic organic compound that belongs to the class of diazepanes Diazepanes are seven-membered ring compounds containing two nitrogen atoms at positions 1 and 4 The presence of methyl groups at positions 5 and 7 distinguishes 5,7-Dimethyl-1,4-diazepane from other diazepane derivatives
Applications De Recherche Scientifique
5,7-Dimethyl-1,4-diazepane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in the development of pharmaceutical agents, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.
Mécanisme D'action
Target of Action
5,7-Dimethyl-1,4-diazepane is a derivative of the 1,4-diazepane family It’s known that 1,4-diazepanes, such as diazepam, primarily target gamma-aminobutyric acid (gaba) receptors . GABA receptors play a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
Similar compounds like diazepam enhance the activity of gaba, an inhibitory neurotransmitter . This enhancement results in increased inhibitory effects on neuronal excitability, leading to sedative, muscle relaxant, and anticonvulsant effects .
Biochemical Pathways
It’s known that 1,4-diazepanes can influence the gabaergic system . By enhancing GABA activity, these compounds can affect various downstream effects, including decreased anxiety, sedation, and muscle relaxation .
Pharmacokinetics
1,4-diazepanes generally have a biphasic half-life with an initial rapid distribution phase followed by a prolonged terminal elimination phase . The duration of their action is further prolonged by the even longer half-life of their active metabolites .
Result of Action
Similar compounds like diazepam can cause sedation, muscle relaxation, and anticonvulsant effects at the cellular level due to their enhancement of gaba activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5,7-Dimethyl-1,4-diazepane. For instance, the skin is an important barrier against environmental factors . Certain enzymes, like human KLK7, can affect the epidermal barrier and increase the risk of atopic dermatitis . Therefore, the environment in which 5,7-Dimethyl-1,4-diazepane is used could potentially influence its action and efficacy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-1,4-diazepane can be achieved through several synthetic routes. One common method involves the cyclization of appropriate diamines with suitable carbonyl compounds. For example, the reaction of 1,5-diaminopentane with acetone under acidic conditions can yield 5,7-Dimethyl-1,4-diazepane. The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of 5,7-Dimethyl-1,4-diazepane may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Dimethyl-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxides of 5,7-Dimethyl-1,4-diazepane.
Reduction: Reduced derivatives with hydrogen atoms replacing the methyl groups.
Substitution: Substituted diazepanes with various alkyl or acyl groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diazepane: Lacks the methyl groups at positions 5 and 7, resulting in different chemical and physical properties.
2,7-Dimethyl-1,4-diazepane: Methyl groups are positioned differently, leading to variations in reactivity and applications.
1,4-Benzodiazepine: Contains a fused benzene ring, significantly altering its chemical behavior and pharmacological properties.
Uniqueness of 5,7-Dimethyl-1,4-diazepane
The presence of methyl groups at positions 5 and 7 in 5,7-Dimethyl-1,4-diazepane imparts unique steric and electronic effects, influencing its reactivity and interactions with other molecules. This structural feature distinguishes it from other diazepane derivatives and contributes to its specific applications in various fields.
Propriétés
IUPAC Name |
5,7-dimethyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-6-5-7(2)9-4-3-8-6/h6-9H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRAFCMQLHSOQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NCCN1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
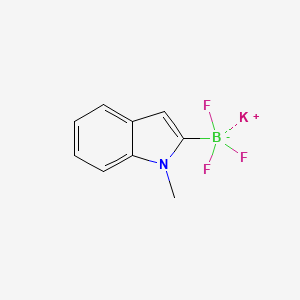
![2-[(2-Methoxy-11-oxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl)oxy]ethyl methanesulfonate](/img/structure/B2451128.png)
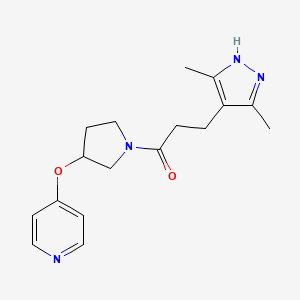

![3-(1-((3',4'-Dichloro-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2451132.png)
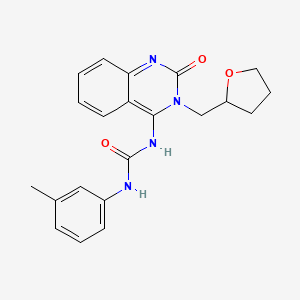
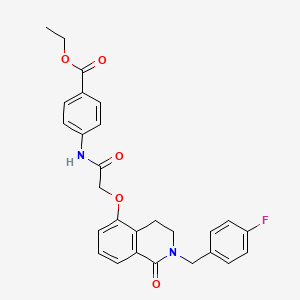
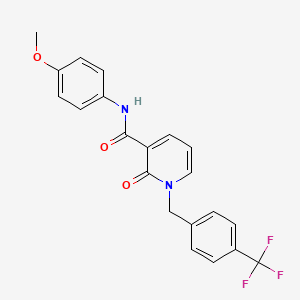

![8-(2-((4-chlorophenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2451143.png)
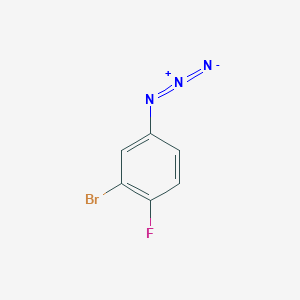
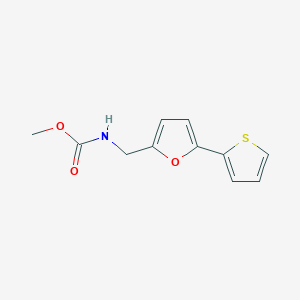
![4-Ethyl-1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B2451148.png)
![16,19,19-trimethyl-3,9,14-triazapentacyclo[14.2.1.0^{2,15}.0^{4,13}.0^{5,10}]nonadeca-2(15),3,5,7,9,11,13-heptaene-1-carboxylic acid](/img/structure/B2451149.png)
